4-(1H-imidazol-2-yl)benzoic Acid
Overview
Description
Mechanism of Action
Target of Action
4-(1H-imidazol-2-yl)benzoic Acid, an imidazole-containing compound, is known to interact with various targets. Imidazole is a five-membered heterocyclic moiety that can interact with proteins and enzymes . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound has been found to bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme .
Mode of Action
The interaction of this compound with its targets results in various changes. For instance, when it binds to the ferric heme in the bacterial CYP199A4 enzyme, it induces a red shift in the Soret wavelength (424 nm), along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the electronic structure of the heme, potentially affecting its function.
Biochemical Pathways
Imidazole-containing compounds are known to have a broad range of chemical and biological properties, suggesting that they may interact with multiple pathways
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The compound’s interaction with the bacterial cyp199a4 enzyme suggests that it may have effects on bacterial metabolism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents could affect its distribution within the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
The imidazole ring in 4-(1H-imidazol-2-yl)benzoic Acid is a key component of many biologically active molecules. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the known biological activities of imidazole compounds, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Imidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Thyroxine can be synthesized through several methods. One common synthetic route involves the iodination of tyrosine residues in thyroglobulin, followed by coupling reactions to form thyroxine. The reaction conditions typically require the presence of iodine and an oxidizing agent .
Industrial Production Methods: In industrial settings, thyroxine is often produced as its sodium salt, levothyroxine. This involves the synthesis of the free acid form of thyroxine, followed by its conversion to the sodium salt to enhance its stability and bioavailability . The process includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thyroxine undergoes various chemical reactions, including:
Oxidation: Thyroxine can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert thyroxine to triiodothyronine.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents such as iodine and bromine.
Major Products:
Triiodothyronine: Formed through deiodination of thyroxine.
Reverse Triiodothyronine: An inactive form produced by deiodination.
Scientific Research Applications
Thyroxine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study halogenation and dehalogenation reactions.
Biology: Essential for studying metabolic processes and thyroid function.
Medicine: Widely used in the treatment of hypothyroidism and other thyroid-related disorders.
Industry: Employed in the production of diagnostic kits and assays for thyroid function testing.
Comparison with Similar Compounds
Triiodothyronine (3,5,3’-triiodothyronine): More potent than thyroxine but less abundant.
Reverse Triiodothyronine: An inactive form of triiodothyronine.
Levothyroxine: A synthetic form of thyroxine used in medical treatments.
Uniqueness: Thyroxine is unique due to its role as a prohormone, which is converted to the more active triiodothyronine in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in the body .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCYHGYOXHANSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363088 | |
Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108035-45-6 | |
Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(1H-imidazol-2-yl)benzoic acid improve the photocatalytic activity of g-C3N4 for hydrogen evolution?
A: this compound (IBA) acts as an edge-grafting modifier for g-C3N4. This means that IBA molecules are incorporated at the edges of the g-C3N4 structure during synthesis. This modification offers two key benefits []:
Q2: What is the significance of combining edge grafting with this compound and NiS co-catalysts in g-C3N4?
A: The combination of IBA edge grafting and NiS co-catalysts creates a synergistic effect that significantly boosts the photocatalytic activity of g-C3N4 [].
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